molecular formula C11H8O4 B2405358 1,8-Dihydroxynaphthalene-2-carboxylic acid CAS No. 856074-98-1

1,8-Dihydroxynaphthalene-2-carboxylic acid

Cat. No. B2405358
M. Wt: 204.181
InChI Key: XZBCNRVJDCCKBU-UHFFFAOYSA-N
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Description

1,8-Dihydroxynaphthalene-2-carboxylic acid is a chemical compound with the CAS Number: 856074-98-1 . It has a molecular weight of 204.18 and is typically in the form of a powder . The IUPAC name for this compound is 1,8-dihydroxy-2-naphthoic acid .


Molecular Structure Analysis

The InChI code for 1,8-Dihydroxynaphthalene-2-carboxylic acid is 1S/C11H8O4/c12-8-3-1-2-6-4-5-7 (11 (14)15)10 (13)9 (6)8/h1-5,12-13H, (H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1,8-Dihydroxynaphthalene-2-carboxylic acid is a powder with a melting point of 170-172°C . It is stored at room temperature .

Scientific Research Applications

Enantioselective Sensing and Fluorescence Assays

1,8-Dihydroxynaphthalene-2-carboxylic acid is utilized in enantioselective sensing of chiral carboxylic acids. A chiral 1,8-diacridylnaphthalene-derived fluorosensor, which is based on this compound, has shown effectiveness in sensing a variety of chiral carboxylic acids, including amino acids and arylalkanoic acids, with high enantioselectivities (Mei & Wolf, 2004), (Wolf, Liu, & Reinhardt, 2006).

Role in Metabolic Pathways of Pseudomonads

In the metabolic pathways of pseudomonads, 1,8-dihydroxynaphthalene-2-carboxylic acid is involved in the oxidation of 1,2-dihydroxynaphthalene to 2-hydroxychromene-2-carboxylic acid, playing a pivotal role in these bacteria's ability to metabolize naphthalene (Barnsley, 1976).

Fungal Melanin Biosynthesis and Virulence

This compound contributes significantly to the biosynthesis of fungal melanin. In Wangiella dermatitidis, an agent of phaeohyphomycosis in humans, 1,8-Dihydroxynaphthalene is polymerized to melanin in the cell walls, impacting the virulence of this fungus (Feng et al., 2001).

Analytical and Spectrophotometric Applications

It is used in the analytical domain, particularly in spectrophotometric determinations. Arsenazo III, a derivative of 1,8-dihydroxynaphthalene-2-carboxylic acid, is employed for the photometric determination of elements like thorium and uranium (Savvin, 1961).

Template-Directed Photochemical Reactions

1,8-Dihydroxynaphthalene is used as a covalent template in selective photochemical homo- and heterodimerization of cinnamic acid derivatives. This method leads to the production of symmetrical and unsymmetrical β-truxinic acids (Yagci, Zorlu, & Türkmen, 2021).

NMR Spectral Analysis

It's instrumental in NMR spectral analysis, providing valuable insights into the properties of various naphthalene derivatives. 1,8-Dihydroxynaphthalene and its derivatives are studied for their influence on the physical and chemical properties due to peri-interactions in the naphthalene skeleton (Peterson et al., 2016).

Supramolecular Organization and Solid-State Reactions

The compound plays a role in the supramolecular organization of unsaturated dicarboxylic acids. It's been used to create paracyclophane and pyridinophane architectures with superimposed pi-systems, facilitating stereoselective solid-state dimerization (Mei, Liu, & Wolf, 2007).

Coordination Polymer Formation

It is involved in the formation of coordination polymers, as seen in its inclusion in grid-like structures formed from cadmium(II) chloride and other components, leading to complex molecular architectures (Phukan & Baruah, 2014).

Chemical Synthesis of Natural Products

1,8-Dihydroxynaphthalene-derived natural products, known for their wide range of biological activities, are synthesized using this compound. It serves as a key starting material in the synthesis of various bioactive compounds (Inoue, Nabatame, & Hirama, 2003).

Safety And Hazards

The safety information for 1,8-Dihydroxynaphthalene-2-carboxylic acid indicates that it is potentially dangerous . The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The antioxidant activity of 1,8-Dihydroxynaphthalene-2-carboxylic acid could be a potential area of future research, given the antioxidant properties of related compounds . Further studies could also explore its potential applications in medical and cosmetic fields due to its stable and non-toxic nature .

properties

IUPAC Name

1,8-dihydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-8-3-1-2-6-4-5-7(11(14)15)10(13)9(6)8/h1-5,12-13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBCNRVJDCCKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dihydroxynaphthalene-2-carboxylic acid

CAS RN

856074-98-1
Record name 1,8-dihydroxynaphthalene-2-carboxylic acid
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